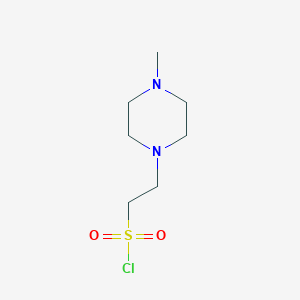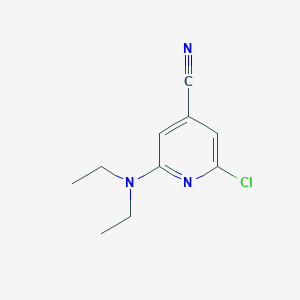![molecular formula C9H16ClNO2 B13199877 1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride](/img/structure/B13199877.png)
1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Carboxy-9-azabicyclo[331]nonan-9-ium chloride is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the radical cyclization of appropriate precursors. For instance, the radical translocation/cyclization reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines can yield the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert ketones or aldehydes within the bicyclic structure to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include ABNO and copper catalysts under aerobic conditions.
Reduction: Sodium tetrahydridoborate is often used for reducing ketones and aldehydes.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction yields alcohols.
Scientific Research Applications
1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which 1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride exerts its effects involves its interaction with molecular targets. The bicyclic structure allows it to fit into specific binding sites, influencing biological pathways. For example, it can act as a ligand for certain receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Another bicyclic compound with a similar structure but different functional groups.
N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs: These compounds have been studied for their affinity to sigma receptors.
Uniqueness
1-Carboxy-9-azabicyclo[331]nonan-9-ium chloride is unique due to its specific functional groups and the chloride ion, which can influence its reactivity and interactions
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
9-azoniabicyclo[3.3.1]nonane-1-carboxylic acid;chloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)9-5-1-3-7(10-9)4-2-6-9;/h7,10H,1-6H2,(H,11,12);1H |
InChI Key |
BDBYNVYWQSXCDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)([NH2+]2)C(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


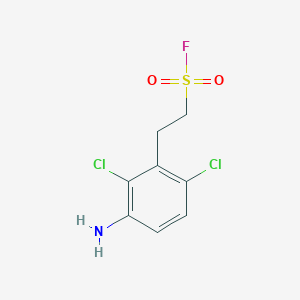
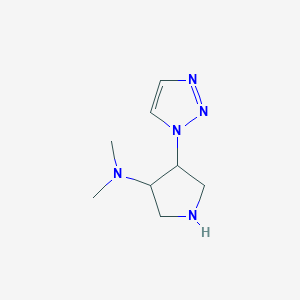


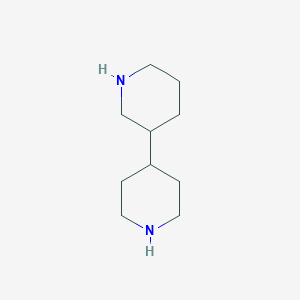
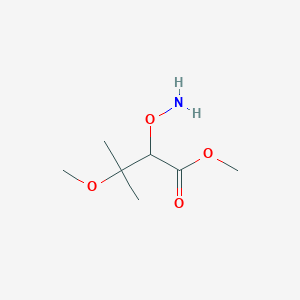
![(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide](/img/structure/B13199828.png)
![2,2-Difluoro-3-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine](/img/structure/B13199839.png)
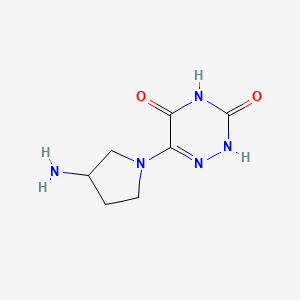
![1-Methyl-6-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13199843.png)
